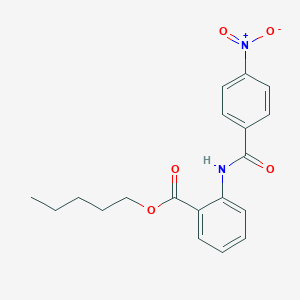

Pentyl 2-({4-nitrobenzoyl}amino)benzoate

Description

Pentyl 2-({4-nitrobenzoyl}amino)benzoate is a synthetic ester derivative characterized by a benzoate backbone functionalized with a 4-nitrobenzoylamino group at the 2-position and a pentyl ester group. This compound belongs to a class of aromatic amides/esters designed for applications in pharmaceutical intermediates and bioactive molecule synthesis. Its structure combines nitro groups (electron-withdrawing) and ester/amide linkages, which influence solubility, stability, and reactivity.

Properties

Molecular Formula |

C19H20N2O5 |

|---|---|

Molecular Weight |

356.4g/mol |

IUPAC Name |

pentyl 2-[(4-nitrobenzoyl)amino]benzoate |

InChI |

InChI=1S/C19H20N2O5/c1-2-3-6-13-26-19(23)16-7-4-5-8-17(16)20-18(22)14-9-11-15(12-10-14)21(24)25/h4-5,7-12H,2-3,6,13H2,1H3,(H,20,22) |

InChI Key |

ZZHLAWZRNVLEKM-UHFFFAOYSA-N |

SMILES |

CCCCCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CCCCCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Key Parameters

The following table compares Pentyl 2-({4-nitrobenzoyl}amino)benzoate with structurally related compounds:

† Inferred from , which describes pentyl-linked intermediates for ARV-110, a prostate cancer drug.

Key Findings from Comparative Studies

Solubility and Lipophilicity :

- The pentyl ester exhibits lower solubility in polar solvents compared to its methyl analog due to increased lipophilicity from the longer alkyl chain. This property may enhance membrane permeability but reduce aqueous stability .

- The ethyl ester with chloroethyl groups shows the lowest solubility, attributed to hydrophobic and bulky substituents .

Synthetic Utility :

- Methyl and pentyl esters are preferred intermediates for PROTACs (Proteolysis-Targeting Chimeras) due to their ease of functionalization. For example, the pentyl variant is used in ARV-110 synthesis via tert-butoxy-mediated coupling .

- The tert-butyl ester analog (C₁₉H₂₈N₂O₆) demonstrates superior stability under acidic conditions, making it suitable for multi-step syntheses .

Biological Activity: Methyl 2-({4-nitrobenzoyl}amino)benzoate has been tested in preliminary antibacterial assays, showing moderate activity against E. coli (MIC = 32 µg/mL) . Ethyl derivatives with bis(chloroethyl)amino groups exhibit alkylating activity, mimicking nitrogen mustards in cancer therapy .

Thermal and Crystallographic Properties: The methyl analog crystallizes in a monoclinic system (space group P2₁/c), with intramolecular hydrogen bonds stabilizing the nitrobenzoyl-amino group . No such data exists for the pentyl variant, but its bulkier ester may disrupt crystalline packing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.